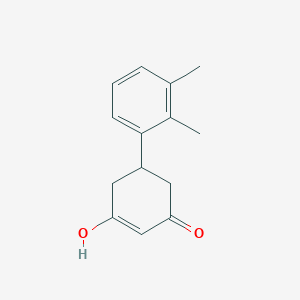

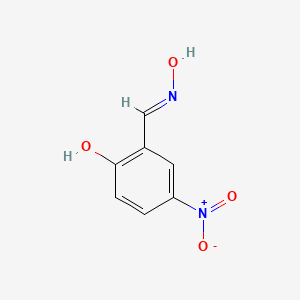

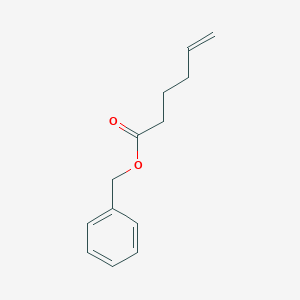

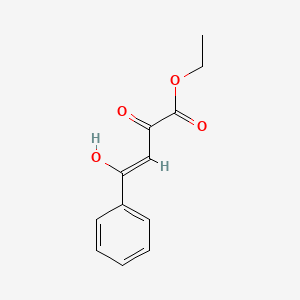

ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate

Overview

Description

Ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate , also known by its systematic name 3-Ethyl-7,11-dimethyltrideca-1,3Z,6E,10-tetraene , is a chemical compound. Its molecular formula is C₁₇H₃₀ , and it has an exact mass of 234.23 g/mol . This compound belongs to the category of fatty acyls and falls under the sub-class of hydrocarbons . Let’s explore further.

Molecular Structure Analysis

The compound’s molecular structure consists of a but-3-enoate moiety with an ethyl group at position 3. The 3Z configuration indicates that the double bond is in the cis (Z) configuration, while the 6E configuration signifies a trans (E) double bond . The phenyl group adds aromatic character to the molecule.

Scientific Research Applications

Enantioselective Hydrogenation

Ethyl (3Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate, through enantioselective hydrogenation, can be converted to ethyl 2-hydroxy-4-arylbutyrate. This process is characterized by high enantioselectivity, where the reaction is sensitive to temperature, and further hydrolysis can yield 2-hydroxy-4-phenylbutyric acid with high yield and enantiomeric excess (Qinghua Meng, Lufeng Zhu, & Zhaoguo Zhang, 2008).

Biohydrogenation and Biocatalysis

The compound can undergo biohydrogenation, a process involving microorganisms like Saccharomyces cerevisiae. This process leads to the production of various chiral synthons, useful in creating bifunctional chiral synthons. Different microorganisms can lead to the production of either (S)-(+)-2-hydroxy-4-phenylbutanoate or (R)-(+)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and conversion rates (P. S. Lacerda et al., 2006).

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of various anti-hypertension drugs, angiotensin-converting enzyme inhibitors, and in the preparation of racemic 4‐Hydroxy‐2‐oxo‐1‐pyrrolidineacetamide (Oxiracetam) (Zhao Jin-mei, 2008).

Crystal Packing and Interactions

In crystallography, this compound has been observed to utilize nonhydrogen bonding interactions like N⋯π and O⋯π. These interactions, rather than directed hydrogen bonding, play a significant role in the crystal packing of related compounds, contributing to the understanding of molecular interactions in solid-state chemistry (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Properties

IUPAC Name |

ethyl (Z)-4-hydroxy-2-oxo-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXWPGFWYCQK-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=CC=C1)\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.